Bromosporine

Vue d'ensemble

Description

La bromosporine est un puissant inhibiteur à large spectre des bromodomaines, qui sont des modules d'interaction protéique qui reconnaissent les lysines acétylées sur les histones et les facteurs de transcription. Les bromodomaines jouent un rôle crucial dans la régulation de l'expression des gènes et de la biologie de la chromatine. La this compound est devenue un outil précieux dans la recherche scientifique en raison de sa capacité à inhiber de multiples protéines contenant des bromodomaines, notamment BRD2, BRD3, BRD4 et BRDT .

Applications De Recherche Scientifique

Bromosporine has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the function of bromodomains and their role in gene regulation.

Biology: Employed in research on chromatin biology, epigenetics, and transcriptional regulation.

Medicine: Investigated for its potential therapeutic applications in cancer, HIV, and inflammatory diseases.

Industry: Utilized in the development of new drugs targeting bromodomains and related pathways.

Mécanisme D'action

Target of Action

Bromosporine is a broad-spectrum bromodomain inhibitor that targets bromodomains (BRDs), including Bromo and Extra-Terminal (BET) proteins . BET proteins, such as BRD2, BRD3, BRD4, and BRDT, are key regulators of primary transcription response in diseases like leukemia . This compound also targets the Bromodomain Plant Homeodomain (PHD) Finger Transcription Factor (BPTF), a component of the human Nucleosome Remodeling Factor (NURF) .

Mode of Action

this compound interacts with its targets by recognizing and binding to acetylated lysine residues on histones and transcription factors . This interaction regulates gene expression and plays a pivotal role in chromatin biology . This compound’s broad targeting of BRDs allows it to identify cellular processes and diseases where BRDs have a regulatory function .

Biochemical Pathways

this compound affects various biochemical pathways. For instance, it has been shown to stimulate the Mitogen-Activated Protein Kinase pathway, which is targeted by selective BRAF inhibitors . This pathway plays a crucial role in regulating cell division and growth. By inhibiting BRDs, this compound can influence these pathways and alter the transcriptional profiles of cells .

Pharmacokinetics

The pharmacokinetics of a drug molecule is crucial in determining its bioavailability and efficacy

Result of Action

this compound has significant anti-tumor effects. It has been shown to produce strong antiproliferative activity in leukemic cell lines and patient-derived xenografts . Additionally, this compound can cause marked DNA damage and cell-cycle arrest, resulting in the induction of apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the effectiveness of this compound . Moreover, the environment can affect the epigenetic mechanisms, including DNA methylation, which this compound targets .

Analyse Biochimique

Biochemical Properties

Bromosporine interacts with a variety of bromodomains, including those in the bromodomain and extra-terminal (BET) family and non-BET bromodomains. It binds to the acetyl-lysine binding pocket of these bromodomains, inhibiting their interaction with acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of bromodomain-containing proteins to chromatin, thereby affecting gene expression .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. In leukemic cell lines, this compound inhibits cell proliferation and induces apoptosis. It affects cell signaling pathways, including those involved in cell cycle regulation and apoptosis. This compound also influences gene expression by downregulating the expression of oncogenes such as c-Myc and other genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the acetyl-lysine binding pocket of bromodomains. This binding inhibits the interaction of bromodomains with acetylated lysine residues on histone tails, preventing the recruitment of bromodomain-containing proteins to chromatin. This disruption of chromatin binding leads to changes in gene expression, including the downregulation of oncogenes and other genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to the development of resistance in some cell lines. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cell signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity. At high doses, this compound can cause adverse effects, including hepatotoxicity and immunosuppression. Threshold effects have been observed, with higher doses leading to more pronounced effects on tumor growth and inflammation .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to the metabolism of acetylated lysine residues. It interacts with enzymes such as histone acetyltransferases and histone deacetylases, which regulate the acetylation and deacetylation of lysine residues on histone tails. This compound also affects metabolic flux and metabolite levels by altering the expression of genes involved in metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It is taken up by cells via passive diffusion and is distributed to various cellular compartments, including the nucleus. This compound’s localization and accumulation within cells are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

This compound is primarily localized in the nucleus, where it exerts its effects on chromatin and gene expression. It is directed to the nucleus by targeting signals and post-translational modifications that facilitate its nuclear localization. This compound’s activity and function are closely tied to its subcellular localization, as its primary targets are nuclear bromodomains .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La bromosporine est synthétisée par une série de réactions chimiques impliquant l'introduction d'atomes de brome dans la structure moléculaire. La voie synthétique implique généralement l'utilisation d'agents bromants tels que le brome ou la N-bromosuccinimide (NBS) dans des conditions contrôlées. Les conditions de réaction, y compris la température, le solvant et le temps de réaction, sont optimisées pour obtenir un rendement élevé et une pureté élevée du produit final .

Méthodes de production industrielle

La production industrielle de la this compound implique le passage à l'échelle de la voie synthétique pour produire de grandes quantités du composé. Ce processus nécessite une optimisation minutieuse des conditions de réaction pour garantir une qualité et un rendement constants. L'utilisation de techniques de purification avancées, telles que la chromatographie, est essentielle pour obtenir de la this compound avec une pureté élevée, adaptée aux applications de recherche et industrielles .

Analyse Des Réactions Chimiques

Types de réactions

La bromosporine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement réalisées dans des solvants aqueux ou organiques à des températures contrôlées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres sous atmosphère inerte.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut produire des quinones bromées, tandis que la réduction peut produire des alcools ou des amines bromés. Les réactions de substitution peuvent conduire à la formation de divers dérivés de la this compound avec différents groupes fonctionnels .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme sonde chimique pour étudier la fonction des bromodomaines et leur rôle dans la régulation des gènes.

Biologie : Employée dans la recherche sur la biologie de la chromatine, l'épigénétique et la régulation transcriptionnelle.

Médecine : En cours d'investigation pour ses applications thérapeutiques potentielles dans le cancer, le VIH et les maladies inflammatoires.

Industrie : Utilisée dans le développement de nouveaux médicaments ciblant les bromodomaines et les voies associées.

Mécanisme d'action

La this compound exerce ses effets en se liant au site de liaison acétyl-lysine des bromodomaines, inhibant ainsi leur interaction avec les histones acétylées et les facteurs de transcription. Cette inhibition perturbe la régulation de l'expression des gènes et la structure de la chromatine, conduisant à des changements dans les processus cellulaires. La this compound cible de multiples protéines contenant des bromodomaines, notamment BRD2, BRD3, BRD4 et BRDT, qui sont impliquées dans diverses voies biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

JQ1 : Un inhibiteur sélectif de BRD4 avec des propriétés de liaison au bromodomaine similaires.

I-BET762 : Un autre inhibiteur de bromodomaine ciblant BRD2, BRD3 et BRD4.

PFI-1 : Un inhibiteur sélectif de BRD4 avec une structure chimique différente de celle de la bromosporine.

Unicité de la this compound

La this compound est unique en raison de son inhibition à large spectre de multiples protéines contenant des bromodomaines, ce qui en fait un outil précieux pour étudier les rôles divers des bromodomaines dans la régulation des gènes et la maladie. Sa capacité à réactiver le VIH-1 latent et ses applications thérapeutiques potentielles dans le cancer et les maladies inflammatoires mettent en évidence son importance dans la recherche scientifique .

Activité Biologique

Bromosporine (BSP) is a synthetic compound recognized for its broad-spectrum inhibition of bromodomains (BRDs), which are protein domains that recognize acetylated lysine residues and play crucial roles in chromatin dynamics and gene regulation. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various BRDs, and implications for cancer therapy.

Overview of Bromodomains

Bromodomains are 110 amino acid motifs that are integral to the recognition of acetylated lysines on histones and non-histone proteins. They are involved in recruiting chromatin-modifying enzymes, influencing processes such as transcription, cell proliferation, differentiation, and various disease states, including cancer and inflammatory diseases . The ability of bromodomains to modulate gene expression makes them significant targets for therapeutic intervention.

This compound functions as a promiscuous inhibitor of BRDs, exhibiting nanomolar affinity for several members of the BRD family. It disrupts the interaction between BRDs and acetylated chromatin, leading to alterations in gene expression profiles. Notably, it has been shown to accelerate fluorescence recovery after photobleaching (FRAP) for BRD4 and CREBBP at a concentration of 1 μM, indicating its effectiveness in cellular contexts .

Efficacy Against Specific BRDs

This compound has demonstrated varying degrees of inhibitory potency against different BRDs, as summarized in the following table:

| Bromodomain | IC50 (μM) |

|---|---|

| BRD2 | 0.41 |

| BRD4 | 0.29 |

| BRD9 | 0.122 |

| CECR2 | 0.017 |

| BAZ2A | 9.36 |

| BRPF3 | 48.11 |

| FALZ | 5.655 |

| TIF-1α | 12.38 |

These values indicate that this compound is particularly potent against BRD9 and CECR2 while displaying less efficacy against other bromodomains like BRPF3 .

Case Studies and Research Findings

- Leukemia Cell Lines : In a study evaluating the effects of this compound on leukemic cell lines, it was found to exhibit strong antiproliferative activity comparable to selective BET inhibitors like JQ1. Genome-wide transcriptional analysis revealed a distinct BET inhibitor signature following short-term exposure to this compound, underscoring its potential as a therapeutic agent in leukemia .

- Transcriptional Modulation : The compound's ability to modulate transcription was investigated using Illumina microarrays, which indicated that while it effectively inhibited BET proteins, it had minimal impact on other non-BET BRDs. This specificity highlights the role of BET proteins as master regulators in the transcriptional response within leukemic contexts .

- Structural Insights : High-resolution crystal structures have confirmed that this compound engages its target BRDs through a conserved binding mode within the acetyl-lysine binding cavity. This structural understanding aids in the design of more selective inhibitors targeting specific bromodomains .

Propriétés

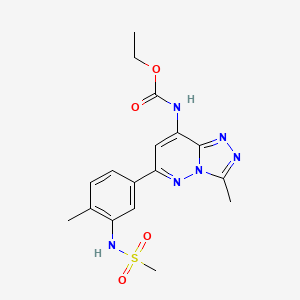

IUPAC Name |

ethyl N-[6-[3-(methanesulfonamido)-4-methylphenyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S/c1-5-27-17(24)18-15-9-14(21-23-11(3)19-20-16(15)23)12-7-6-10(2)13(8-12)22-28(4,25)26/h6-9,22H,5H2,1-4H3,(H,18,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBRROMMFMPJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC(=NN2C1=NN=C2C)C3=CC(=C(C=C3)C)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Bromosporine binds to bromodomains, which are protein interaction modules recognizing acetylated lysine residues. While it exhibits broad bromodomain binding affinity, studies have shown its primary cellular effects stem from targeting the BET (bromodomain and extra-terminal) family of proteins, particularly BRD4 [, , ]. This binding disrupts the interaction of BET proteins with acetylated histones, ultimately leading to transcriptional downregulation of key genes involved in cell proliferation and survival, including MYC [, ]. This often translates to decreased cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models [, , ].

ANone: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data for this compound, several entries in the provided list link to crystal structures of this compound in complex with various bromodomains [12-20]. These structures provide valuable insights into the binding mode of this compound and can be used for further computational studies.

ANone: The provided research papers focus on the biological activity and molecular mechanisms of this compound. Information regarding its material compatibility and stability under different conditions is not included in these studies.

ANone: this compound is typically characterized as a bromodomain inhibitor, meaning it binds to bromodomains and disrupts their function rather than acting as a catalyst in a chemical reaction. Therefore, information regarding catalytic properties, reaction mechanisms, or selectivity for specific chemical reactions is not provided in the given research papers.

A: One study employed computational simulations to study the binding characteristics of this compound-based bivalent ligands []. This approach helped determine apparent affinities, dissociation microconstants, and other microscopic details for various protein-ligand complexes, providing a deeper understanding of multivalent interactions.

A: The provided research primarily focuses on this compound as a single chemical entity. While one study investigates bivalent this compound-based ligands [], information about specific structure-activity relationships stemming from modifying the this compound scaffold itself is not included.

ANone: The research papers primarily focus on the biological activity and therapeutic potential of this compound. Details regarding its stability under various conditions, formulation strategies to improve stability, solubility, or bioavailability are not provided.

ANone: The provided research articles concentrate on the biological aspects of this compound, and therefore do not delve into SHE regulations, risk minimization, or responsible practices associated with its handling or disposal.

ANone: While the provided research highlights the in vitro and in vivo effects of this compound, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) is not included.

ANone: this compound demonstrates significant in vitro and in vivo efficacy in various models:

- HIV Latency: It reactivates latent HIV-1 in latently infected cells, showing synergistic effects with prostratin or TNF-α [].

- Colorectal Cancer: It exhibits anti-proliferative effects and synergizes with 5-FU in colorectal cancer cells [].

- Melanoma: this compound shows promise in treating distinct molecular subtypes of melanoma, overcoming treatment resistance in some cases [, ].

- Acute Myeloid Leukemia (AML): It impairs the clonogenic activity of various leukemic cell lines and reduces leukemia-initiating potential in vivo [].

- Breast Cancer: It inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in xenograft models of triple-negative and ER-positive breast cancer [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.